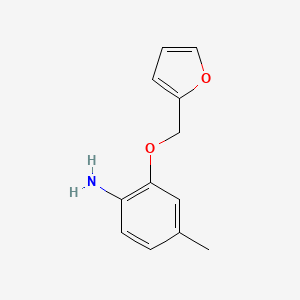

2-(2-Furylmethoxy)-4-methylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Furylmethoxy)-4-methylaniline is a compound that is part of a broader class of organic molecules which include furyl groups and aniline derivatives. The furyl group is a five-membered aromatic ring containing an oxygen atom, while aniline is an aromatic amine. These types of compounds are often of interest in organic chemistry due to their potential applications in pharmaceuticals, materials science, and as ligands in coordination chemistry.

Synthesis Analysis

The synthesis of compounds related to this compound can involve the aldol condensation reaction. For instance, 2-Furylmethylene-2,3,4,9-tetrahydrocarbazol-1-ones, which share a similar furyl component, were synthesized through the mixed aldol condensation of 2,3,4,9-tetrahydrocarbazole-1-ones and furan-2-carbaldehyde (furfural) . This method demonstrates the utility of furyl-containing compounds as synthons for creating a variety of heterocyclic structures.

Molecular Structure Analysis

The molecular structure of related furyl compounds has been studied using single crystal X-ray diffraction. For example, the structure of 2-furylmethylene-6-methyl-2,3,4,9-tetrahydrocarbazol-1-one was elucidated to understand the spatial arrangement of the furyl group and its connectivity to other parts of the molecule . Such structural analyses are crucial for understanding the reactivity and potential interactions of these molecules with other chemical entities.

Chemical Reactions Analysis

The furyl group in compounds like this compound can participate in various chemical reactions. The related 2-furylmethylene derivatives have been used to prepare different heteroannulated compounds, such as pyrazolo, isoxazolo, pyrido, and pyrimido annelated carbazoles . These reactions typically involve the formation of new rings through cyclization processes, which can significantly alter the chemical and physical properties of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of both the furyl group and the aniline moiety. While specific data on this compound is not provided, related compounds have been studied for their metal complexation behavior. For instance, 2-furyl (m-aminophenylenimine)methyl ketone (FAMK) was synthesized and its metal complexes with various metallic ions were prepared . These complexes were suggested to have an octahedral geometry around the metal ions based on chemical analyses and spectroscopic investigations, including IR and electronic spectra . The ligand and its metal complexes were also studied for their fungicidal activities, indicating potential biological applications .

Scientific Research Applications

1. Metabolism and Metabolic Pathways

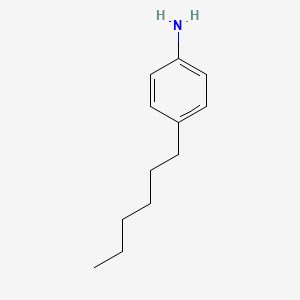

- 2-(2-Furylmethoxy)-4-methylaniline's related compounds, like 2-halogenated 4-methylanilines, have been studied for their metabolism in rat liver microsomes. These studies reveal insights into side-chain C-hydroxylation, N-hydroxylation, and the formation of secondary amines and azo derivatives. Such research helps understand the metabolic pathways and potential biological impacts of related compounds (Boeren et al., 1992).

2. Hydrodeoxygenation and Catalytic Performance

- In the field of bio-based chemical and fuel production, the solvent effects on hydrodeoxygenation (HDO) of related furfural compounds over catalysts like Pt/TiO2 are significant. This research can be relevant to understand how this compound and similar compounds behave in catalytic processes (Ramos et al., 2017).

3. Carcinogenicity and Binding to Macromolecules

- Studies on compounds closely related to this compound, like 4-chloro-2-methylaniline, show how they bind to proteins, DNA, and RNA in liver tissues, providing insights into potential carcinogenicity and mechanisms of action. This information is critical for assessing the safety and environmental impact of such chemicals (Hill et al., 1979).

4. Antioxidant Activities of Derivatives

- Derivatives of compounds similar to this compound have been synthesized and evaluated for their antioxidant activities. These studies contribute to the understanding of how structural modifications can enhance biological activities, potentially leading to new therapeutic agents (Topçu et al., 2021).

5. Optical, Fluorescence, and Photophysical Properties

- The synthesis and characterization of phthalocyanines with 2-furylmethoxy substitution shed light on the optical, fluorescence, and photophysical properties of these compounds. This research has implications for the development of materials for photodynamic therapy and other applications requiring light-sensitive compounds (Güzel, 2018).

6. Spectroscopy and Structural Analysis

- Detailed spectroscopic studies of chloro-methylanilines provide insights into their structural and vibrational characteristics. Such research is crucial for understanding the physical and chemical properties of these compounds, which can be relevant for the development of new materials and chemical processes (Arjunan & Mohan, 2009).

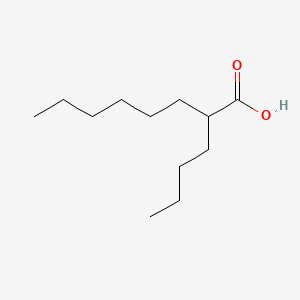

properties

IUPAC Name |

2-(furan-2-ylmethoxy)-4-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9-4-5-11(13)12(7-9)15-8-10-3-2-6-14-10/h2-7H,8,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBHMFDZENNEMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OCC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B1328936.png)